N-benzoyl-N'-(5-quinolinyl)thiourea N-benzoyl-N'-(5-quinolinyl)thiourea N-[(5-quinolinylamino)-sulfanylidenemethyl]benzamide is a member of quinolines.
Brand Name: Vulcanchem
CAS No.: 861208-64-2
VCID: VC4640860
InChI: InChI=1S/C17H13N3OS/c21-16(12-6-2-1-3-7-12)20-17(22)19-15-10-4-9-14-13(15)8-5-11-18-14/h1-11H,(H2,19,20,21,22)
SMILES: C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3
Molecular Formula: C17H13N3OS
Molecular Weight: 307.37

N-benzoyl-N'-(5-quinolinyl)thiourea

CAS No.: 861208-64-2

Cat. No.: VC4640860

Molecular Formula: C17H13N3OS

Molecular Weight: 307.37

* For research use only. Not for human or veterinary use.

N-benzoyl-N'-(5-quinolinyl)thiourea - 861208-64-2

Specification

CAS No. 861208-64-2
Molecular Formula C17H13N3OS
Molecular Weight 307.37
IUPAC Name N-(quinolin-5-ylcarbamothioyl)benzamide
Standard InChI InChI=1S/C17H13N3OS/c21-16(12-6-2-1-3-7-12)20-17(22)19-15-10-4-9-14-13(15)8-5-11-18-14/h1-11H,(H2,19,20,21,22)
Standard InChI Key ZMGIOHDRVGQVCU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3

Introduction

Chemical Identity and Structural Properties

N-Benzoyl-N'-(5-quinolinyl)thiourea is characterized by a benzoyl group linked to a thiourea moiety, which is further connected to a quinoline ring at the 5-position. Key structural and physicochemical properties include:

PropertyValue
IUPAC NameN-(quinolin-5-ylcarbamothioyl)benzamide
Molecular FormulaC17H13N3OS\text{C}_{17}\text{H}_{13}\text{N}_{3}\text{OS}
Molecular Weight307.37 g/mol
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3
InChI KeyZMGIOHDRVGQVCU-UHFFFAOYSA-N
SolubilityNot fully characterized

The compound’s quinoline moiety contributes to its planar aromatic structure, enabling interactions with biological targets such as enzymes and DNA . Spectroscopic data, including NMR and IR, confirm the presence of characteristic functional groups: the benzoyl carbonyl (1680cm1\sim 1680 \, \text{cm}^{-1}) and thiourea C=S (1250cm1\sim 1250 \, \text{cm}^{-1}) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of N-benzoyl-N'-(5-quinolinyl)thiourea typically involves a two-step process:

  • Formation of Benzoyl Isothiocyanate: Benzoyl chloride reacts with ammonium thiocyanate in acetone, yielding benzoyl isothiocyanate .

    C6H5COCl+NH4SCNC6H5CONCS+NH4Cl\text{C}_6\text{H}_5\text{COCl} + \text{NH}_4\text{SCN} \rightarrow \text{C}_6\text{H}_5\text{CO} - \text{NCS} + \text{NH}_4\text{Cl}
  • Coupling with 5-Aminoquinoline: The isothiocyanate intermediate reacts with 5-aminoquinoline in the presence of a base (e.g., NaOH) at elevated temperatures (98C\sim 98^\circ \text{C}) .

    C6H5CONCS+C9H6NNH2C17H13N3OS+HCl\text{C}_6\text{H}_5\text{CO} - \text{NCS} + \text{C}_9\text{H}_6\text{N} - \text{NH}_2 \rightarrow \text{C}_{17}\text{H}_{13}\text{N}_{3}\text{OS} + \text{HCl}

Optimization Insights:

  • Reaction time and temperature critically influence yield. Shorter durations (10–15 minutes) at 98°C maximize product formation while minimizing side reactions .

  • Solvent choice (e.g., ethanol vs. methanol) affects crystallization efficiency, with ethanol yielding purer products .

Applications in Research and Industry

Phase-Transfer Catalysis

N-Benzoyl-N'-(5-quinolinyl)thiourea facilitates reactions in biphasic systems by shuttling reactants between aqueous and organic phases. Its thiourea group coordinates with metal ions, enhancing reaction rates in:

  • Suzuki-Miyaura Couplings: Improved yields in aryl-aryl bond formations .

  • Nucleophilic Substitutions: Accelerated displacement reactions in polar solvents.

Biological Activity

Recent studies highlight its potential as a urease inhibitor, a target for treating Helicobacter pylori infections and urinary tract disorders. Key findings include:

CompoundIC50_{50} (µM)Reference
N-Benzoyl-N'-(5-quinolinyl)thiourea1.83 ± 0.79
Thiourea (Standard)22.8 ± 1.31

Mechanistically, the thiourea moiety chelates nickel ions in the urease active site, while the quinoline ring stabilizes interactions via π-π stacking with hydrophobic residues .

Comparative Analysis with Structural Analogs

The biological and chemical properties of N-benzoyl thiourea derivatives vary significantly with the quinoline substitution position:

PositionUrease Inhibition (IC50_{50})Key Interactions
5-Quinolinyl1.83 ± 0.79 µMNickel chelation, π-π stacking
8-Quinolinyl9.45 ± 0.08 µMReduced steric accessibility

The 5-position optimizes spatial alignment with the urease active site, underscoring the importance of substitution patterns in drug design .

Future Directions and Challenges

  • Mechanistic Studies: Elucidate the compound’s interactions with non-urease targets (e.g., kinases, GPCRs) using crystallography and molecular dynamics simulations .

  • Derivatization: Introduce electron-withdrawing groups (e.g., -NO2_2) to the benzoyl ring to enhance metabolic stability .

  • Scale-Up Challenges: Address solubility limitations via prodrug strategies or nanoformulations .

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